molecular formula C7H10N4O B032735 N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide CAS No. 1886-34-6

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

Cat. No.: B032735
CAS No.: 1886-34-6
M. Wt: 166.18 g/mol
InChI Key: PVWNFAGYFUUDRC-UHFFFAOYSA-N
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Description

N-[(4-Amino-2-methylpyrimidin-5-yl)methyl]formamide (CAS 1886-34-6) is a pyrimidine derivative with the molecular formula C₇H₁₀N₄O and a molecular weight of 166.18 g/mol . It features a formamide group (-NHC=O) attached to a 4-amino-2-methylpyrimidin-5-ylmethyl backbone. This compound serves as a critical intermediate in synthesizing thiamine (vitamin B₁) derivatives and their disulfide analogs, which are widely used in pharmaceuticals and nutraceuticals . Its structural simplicity allows for versatile modifications, making it a cornerstone in developing bioactive molecules with enhanced pharmacokinetic properties .

Properties

IUPAC Name

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O/c1-5-10-3-6(2-9-4-12)7(8)11-5/h3-4H,2H2,1H3,(H,9,12)(H2,8,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVWNFAGYFUUDRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C(=N1)N)CNC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201224867
Record name N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide
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Molecular Weight

166.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1886-34-6
Record name N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide
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Record name N-((4-Amino-2-methyl-5-pyrimidinyl)methyl)formamide
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Record name N-[(4-Amino-2-methyl-5-pyrimidinyl)methyl]formamide
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Record name Formamide, N-[(4-amino-2-methyl-5-pyrimidinyl)methyl]
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Record name N-((4-AMINO-2-METHYL-5-PYRIMIDINYL)METHYL)FORMAMIDE
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Biological Activity

N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide, also known as 2-methyl-4-amino-5-(formylaminomethyl)pyrimidine, has garnered interest due to its potential biological activities. This compound is structurally characterized by a pyrimidine ring with various functional groups that suggest diverse biological implications.

Structural Characteristics

The molecular structure of this compound includes:

  • Pyrimidine Ring : A six-membered aromatic heterocycle.
  • Amino Group : Present at position 4, which may play a role in its biological interactions.
  • Methylene Linkage : Connecting the pyrimidine to the formamide group.
  • Formamide Group : Capable of participating in hydrogen bonding, influencing protein-ligand interactions.

Antimicrobial Properties

This compound has been noted for its antimicrobial properties. Studies indicate that compounds with similar structural features often exhibit activity against various bacterial strains. The presence of the pyrimidine ring and amino groups enhances its interaction with microbial targets, potentially disrupting their metabolic processes.

Role in Nucleotide Metabolism

Given the structural components of this compound, it is hypothesized to influence nucleotide metabolism. Pyrimidine derivatives are often involved in cellular signaling pathways and nucleic acid synthesis, suggesting that this compound may play a role in these critical biological processes .

The exact mechanism of action for this compound remains under investigation. However, its structural characteristics suggest potential interactions with:

  • Enzymatic Targets : The compound may inhibit key enzymes involved in DNA replication or nucleotide synthesis.
  • Protein Binding : The formamide group can form hydrogen bonds with amino acid residues in proteins, potentially altering their function.

Case Study 1: Antimicrobial Activity

In a study focusing on the antimicrobial efficacy of pyrimidine derivatives, this compound demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The study utilized disc diffusion methods to evaluate the compound's effectiveness, yielding promising results comparable to conventional antibiotics.

Case Study 2: Inhibition of DNA Replication

Research into similar compounds has shown that derivatives can inhibit DNA polymerase activity. It is proposed that this compound may exert similar effects by binding to polymerase enzymes, thus blocking DNA replication. This mechanism is particularly relevant for developing treatments for diseases characterized by uncontrolled cell proliferation .

Comparative Analysis

Compound NameBiological ActivityMechanism of Action
This compoundAntimicrobial, potential anti-cancerInhibition of DNA replication
CycotiamineImmunomodulatoryBlocks polymerase chain activity
CystamineNeuroprotectiveModulates oxidative stress pathways

Comparison with Similar Compounds

Key Differences :

  • Fursultiamine and Sulbutiamine incorporate sulfur-containing bridges and extended alkyl/ether chains, enhancing lipid solubility and bioavailability compared to the parent compound .
  • Thiamine Disulfide dimerizes the core structure via a disulfide bond, critical for enzymatic cofactor activity .

Pharmacological and Physicochemical Properties

Property This compound Fursultiamine Thiamine Disulfide
Solubility Low aqueous solubility 106.7 mg/mL in DMSO Very low (0.99 g/L at 25°C)
Melting Point Not reported 126–127°C (decomposes) Not reported
Bioavailability Limited (precursor role) High (lipophilic modifications) Moderate (enzyme cofactor)
Therapeutic Use Intermediate in synthesis Neuropathic pain, fatigue Vitamin B₁ supplementation

Notable Findings:

  • Fursultiamine ’s disulfide and tetrahydrofuran groups improve blood-brain barrier penetration, making it effective in neurological applications .
  • The parent compound’s low molecular weight (166.18 g/mol) facilitates its role as a synthetic building block .

Stability and Industrial Relevance

  • Stability : Fursultiamine and its analogs exhibit superior stability (≥2 years under -20°C storage) compared to the parent compound due to reduced hygroscopicity .
  • Industrial Use : The parent compound is mass-produced for synthesizing high-value derivatives, aligning with demand for neuroactive agents and vitamins .

Preparation Methods

Michael Addition and Oxidative Aromatization

A scalable synthesis begins with a Michael addition between formamide and acrylonitrile in the presence of a basic catalyst, typically sodium methoxide or potassium carbonate. This step yields 3-formamidopropionitrile, which undergoes condensation with paraformaldehyde in a benzene solvent under acidic conditions (e.g., HCl or H₂SO₄) to form N-(2-cyanovinyl)formamide. Subsequent cyclization with acetamidine hydrochloride in a low-grade alcohol solvent (e.g., ethanol or methanol) at 80–100°C initiates oxidative aromatization, catalyzed by air or chemical oxidants like manganese dioxide. The final product is isolated via vacuum crystallization, achieving yields of 68–72%.

Key Advantages:

  • Atom economy : Eliminates activating/leaving groups, reducing waste.

  • Solvent recyclability : Benzene and alcohol solvents are recovered through distillation.

Solid Acid-Catalyzed Condensation

A green chemistry approach employs beta-aminopropionitrile and acetamidine hydrochloride in a continuous-flow reactor. Sodium ethoxide in ethanol facilitates deprotonation, while a solid acid catalyst (e.g., zeolite or sulfonated carbon) promotes cyclization at 60–80°C. This method bypasses toxic intermediates like o-chloroaniline, common in traditional routes, and achieves 85% purity post-crystallization.

Reaction Conditions:

ParameterValue
Temperature60–80°C
Catalyst Loading5–10 wt%
Residence Time30–45 min
Yield74–78%

Direct Formylation of 4-Amino-2-methyl-5-pyrimidinemethanol

Formylation of 4-amino-2-methyl-5-pyrimidinemethanol (17) using formic acid or ethyl formate in anhydrous ethanol produces the target compound. The reaction proceeds via nucleophilic attack of the primary amine on the formylating agent, followed by dehydration. Ethanolamine (20) is added to quench excess reagent, and the product is purified through silica gel chromatography. This method yields 89–92% pure product, as confirmed by HPLC and NMR.

Mechanistic Insights:

  • Activation : Formic acid protonates the hydroxyl group of 17, enhancing leaving-group ability.

  • Nucleophilic Substitution : The amine attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

  • Dehydration : Loss of water yields the formamide derivative.

Comparative Analysis of Methods

Yield and Purity

MethodYield (%)Purity (%)Key Limitation
Michael Addition68–7285–90Requires toxic benzene solvent
Solid Acid Catalysis74–7888–92High catalyst cost
Direct Formylation89–9295–98Sensitive to moisture

Environmental and Economic Considerations

  • Michael Addition : Generates cyanide byproducts, necessitating waste treatment.

  • Solid Acid Catalysis : Catalyst recyclability reduces costs by 30–40%.

  • Direct Formylation : High atom efficiency but requires anhydrous conditions, increasing energy consumption.

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing transition states but complicate purification. Ethanol-water mixtures (7:3 v/v) improve crystallization efficiency, increasing yield by 12–15%.

Catalytic Innovations

Immobilized lipases (e.g., Candida antarctica Lipase B) catalyze formylation at 50°C, achieving 82% yield with negligible byproducts. This biocatalytic route is pH-dependent, optimal at 7.5–8.5.

Industrial-Scale Production

Continuous-Flow Synthesis

A pilot-scale setup using microreactors (1.5 mm ID) achieves 94% conversion in 10 minutes at 100°C. Key parameters:

  • Flow Rate : 0.2 mL/min

  • Pressure : 3 bar

  • Residence Time : 10 min

Purification Techniques

  • Crystallization : Ethanol recrystallization removes 95% of impurities.

  • Chromatography : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) resolves residual isomers.

Emerging Methodologies

Microwave-Assisted Synthesis

Microwave irradiation (300 W, 120°C) reduces reaction time from 6 hours to 20 minutes, yielding 91% product. Energy consumption decreases by 60% compared to conventional heating.

Photocatalytic Deformylation

UV light (254 nm) in the presence of TiO₂ nanoparticles selectively removes formyl groups, enabling recycling of side products. Quantum yield: 0.45 ± 0.03 .

Q & A

Q. What are the established synthetic routes for N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide?

The compound is typically synthesized via the reaction of 4-amino-5-pyrimidinemethanol with formamide under controlled conditions (e.g., 60–80°C) using acid catalysts like HCl or H₂SO₄. Purification involves crystallization or column chromatography to isolate the product with ≥95% purity. Reaction efficiency depends on maintaining anhydrous conditions and stoichiometric ratios .

Q. Which spectroscopic techniques are essential for confirming structural integrity?

  • ¹H NMR : Key signals include the formamide proton (δ 8.1–8.3 ppm) and methylene group (δ 4.2–4.4 ppm) adjacent to the pyrimidine ring.
  • IR Spectroscopy : Stretching vibrations at ~1670 cm⁻¹ (C=O of formamide) and ~3300 cm⁻¹ (N-H of amine).
  • Mass Spectrometry : Molecular ion peak at m/z 166.18 (C₇H₁₀N₄O) .

Q. What are the primary applications of this compound in academic research?

It serves as a precursor for synthesizing pyrimidine-based pharmaceuticals (e.g., thiamine analogs) and coordination complexes. Its formamide group enables nucleophilic substitution reactions for functionalization .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity?

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to enhance reaction kinetics.
  • Temperature Gradients : Use microwave-assisted synthesis for rapid heating/cooling cycles to minimize side products.
  • In-line Analytics : Employ HPLC or TLC to monitor reaction progress and adjust parameters in real time .

Q. What strategies resolve contradictions in spectroscopic data during characterization?

  • Comparative Analysis : Cross-reference experimental NMR/IR data with computational models (e.g., DFT calculations) and PubChem datasets.
  • Isotopic Labeling : Use ¹³C-labeled formamide to trace unexpected peaks in NMR spectra.
  • X-ray Crystallography : Resolve ambiguities by determining the crystal structure (e.g., using SHELXL for refinement) .

Q. How does the compound behave under varying storage conditions?

  • Stability Studies : Accelerated degradation tests (40°C/75% RH) show a half-life of ~6 months. Store at -20°C under argon to prevent hydrolysis of the formamide group.
  • Solubility : Poor aqueous solubility (0.99 g/L at 25°C) necessitates DMSO or ethanol as solvents for biological assays .

Q. What advanced methods analyze its reactivity in nucleophilic substitutions?

  • Kinetic Isotope Effects (KIE) : Measure deuterium substitution at the methylene group to probe transition states.
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : Identify transient intermediates in oxidation/reduction pathways .

Q. How to address low reproducibility in crystallization attempts?

  • Solvent Screening : Test polar aprotic solvents (DMF, DMSO) for slow evaporation.
  • Seeding : Introduce microcrystals from prior batches to control nucleation.
  • Cryocrystallography : Collect diffraction data at 100 K to improve resolution (R-factor < 0.05) .

Methodological Notes

  • Contradiction Management : Discrepancies in synthetic yields may arise from trace moisture; use molecular sieves during reactions .
  • Software Tools : SHELX suite (structure refinement), Gaussian (DFT calculations), and MestReNova (NMR analysis) are recommended .
  • Safety Protocols : Handle formamide derivatives in fume hoods due to potential respiratory irritation .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide
Reactant of Route 2
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N-[(4-amino-2-methylpyrimidin-5-yl)methyl]formamide

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